Ytterbium oxalate hydrate

Description

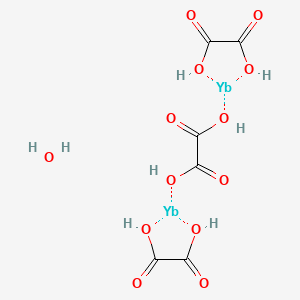

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

oxalic acid;ytterbium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.H2O.2Yb/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTIVNIHURJRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Yb].[Yb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O13Yb2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Crystallization Control of Ytterbium Oxalate Hydrate

Homogeneous Precipitation Techniques

Homogeneous precipitation is a method where the precipitating agent is generated slowly and uniformly throughout the solution by a chemical reaction. nih.govresearchgate.net This approach avoids high local supersaturation, which is common in conventional (heterogeneous) precipitation where reagents are mixed directly. nih.gov The slow generation of oxalate (B1200264) ions facilitates better control over nucleation and crystal growth, leading to the formation of larger, more uniform, and purer crystals. nih.govnih.gov

The choice of precursor for generating oxalate ions in situ is a critical aspect of homogeneous precipitation. A common and effective precursor is oxamic acid, which undergoes thermal decomposition in solution to slowly release oxalic acid. nih.govnih.govacs.org This controlled release is fundamental to managing the precipitation kinetics. Alternative methods include the reaction of an ytterbium salt, such as ytterbium(III) chloride, with an organic oxalate source like dimethyl oxalate in a mixed solvent system. wikipedia.org

The kinetics of precipitation are significantly influenced by the choice of lanthanide. Studies comparing various lanthanides have shown that the precipitation rate is slower for heavier lanthanides. nih.govacs.org Consequently, under identical conditions, the precipitation of ytterbium oxalate is slower than that of lighter lanthanides like cerium or gadolinium. This can be described by pseudo-first-order kinetics, where the rate is dependent on the residual concentration of Yb(III) ions in the solution. nih.govacs.org

Stoichiometry, specifically the amount of precipitating agent relative to the ytterbium ion concentration, is another key parameter. While homogeneous precipitation aims for controlled crystal growth under low supersaturation, ensuring complete precipitation often requires an excess of the oxalate source. In industrial precipitation processes, the amount of oxalic acid added can be up to five times the stoichiometric requirement to maximize the recovery of the rare earth element. google.com However, precise stoichiometric control in homogeneous methods is crucial for preventing the rapid formation of many nuclei and promoting the growth of well-defined crystals. arxiv.org

Table 1: Comparison of Precursors for Ytterbium Oxalate Precipitation

| Precursor | Method | Advantages | Kinetic Control |

|---|---|---|---|

| Oxamic Acid | Homogeneous Precipitation (Thermal Decomposition) | Slow, uniform generation of oxalate; leads to well-developed microcrystals. nih.govnih.gov | Excellent; rate controlled by temperature. nih.gov |

| Dimethyl Oxalate | Homogeneous Precipitation (Hydrolysis) | Can be used in mixed solvent systems. wikipedia.org | Good; rate controlled by hydrolysis conditions. |

This table is generated based on principles of chemical precipitation and available research data.

Several reaction parameters critically affect the formation and purity of the resulting ytterbium oxalate hydrate (B1144303).

Temperature: Temperature directly impacts the kinetics of the precipitation reaction. In the homogeneous precipitation using oxamic acid, higher temperatures accelerate the decomposition of the precursor, leading to a faster precipitation rate. nih.govacs.org For instance, the precipitation rate constant for gadolinium oxalate at 100°C was found to be more than double the rate at 90°C. nih.gov This parameter can be fine-tuned to control the speed of crystallization.

pH: The pH of the solution is a crucial factor as it influences the speciation of oxalic acid. The oxalate anion (C₂O₄²⁻) is the direct precipitating reactant, and its concentration is pH-dependent. google.com A higher pH (from 1 to 4) increases the concentration of ionized oxalate, which can enhance the efficiency of precipitation and potentially reduce the total amount of oxalic acid required. google.com

Concentration: The initial concentration of the ytterbium salt precursor influences the final particle characteristics. Lowering the starting concentration of the metal ion can lead to improved size homogeneity and reduced shape anisotropy of the resulting crystals. nih.govresearchgate.net

The purity of the precipitate is a significant advantage of the homogeneous precipitation method. The slow, controlled crystal growth allows for the formation of a more ordered crystalline lattice, which tends to exclude impurities. This is particularly important when separating rare earth elements from other metals, as co-precipitation is minimized. researchgate.net Stoichiometric consumption of reagents at elevated temperatures (e.g., 60°C) has been shown to yield rare earth oxalates with very high purity (99.2% w/w) from liquors containing significant impurities. researchgate.net

Table 2: Effect of Reaction Parameters on Ytterbium Oxalate Hydrate Precipitation

| Parameter | Effect on Kinetics | Effect on Purity | Effect on Hydrate Formation |

|---|---|---|---|

| Temperature | Increased temperature accelerates precipitation rate. nih.gov | Can improve purity by promoting more ordered crystal growth. | May influence the specific hydrate phase formed (e.g., decahydrate (B1171855) vs. hexahydrate). |

| pH | Higher pH (1-4) increases effective oxalate concentration, enhancing precipitation. google.com | Can be optimized to selectively precipitate rare earths over other metal impurities. iaea.org | Affects the solubility equilibrium and thus the driving force for crystallization. |

| Concentration | Higher reactant concentrations can increase nucleation rate. | Lower concentrations can lead to purer crystals by slowing growth. nih.gov | Influences the level of supersaturation, which drives the formation of the solid phase. |

This table is generated based on established principles of crystallization and available research data.

The morphology of this compound crystals is highly dependent on the synthesis conditions. The slow and controlled nature of homogeneous precipitation allows for the growth of well-developed microcrystals rather than the amorphous or small, irregular particles often obtained from rapid heterogeneous precipitation. nih.govnih.gov

Research on lanthanide oxalates has shown that even under identical homogeneous precipitation conditions, the resulting crystal morphology and size are strongly dependent on the specific lanthanide ion. acs.org For a series including Ce, Pr, Gd, Er, and Yb, the largest crystals were observed for gadolinium, while the smallest were formed by ytterbium. researchgate.netacs.org This suggests that the intrinsic properties of the Yb³⁺ ion play a significant role in its crystallization behavior.

Furthermore, the morphology can be adjusted by altering reaction parameters. A key strategy for controlling crystal shape and size is the manipulation of the initial precursor concentration. Studies on cerium(III) oxalate demonstrated that decreasing the initial metal ion concentration from 0.06 M to 0.01 M resulted in crystals with smaller shape anisotropy and better size homogeneity. nih.govresearchgate.net This principle can be applied to the ytterbium system to produce more uniform particles. The use of additives or surfactants can also play a role in directing crystal growth, as seen in the synthesis of other metal oxalates where surfactants like polyethylene (B3416737) glycol were used to control particle morphology. iaea.org

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials. These processes involve chemical reactions in a closed system (an autoclave) at temperatures above the boiling point of the solvent (water for hydrothermal, other solvents for solvothermal) and, consequently, at pressures greater than atmospheric pressure. unizar.es These conditions can promote the crystallization of phases that are not stable under ambient conditions and allow for excellent control over particle size, morphology, and crystallinity.

Temperature and pressure are the primary variables in hydrothermal and solvothermal synthesis that dictate the outcome of the crystallization process.

Temperature: In general, higher temperatures increase the solubility of the precursors and the kinetics of the crystallization reaction. This can lead to the formation of larger and more well-defined crystals. whiterose.ac.uk The temperature directly affects the supersaturation level within the autoclave, which is a key driver for nucleation and growth. unizar.es For the synthesis of mixed ytterbium-iron oxides via a solvothermal route, the temperature was shown to be a critical factor influencing the final size and morphology of the nanoparticles. unizar.es

Pressure: The pressure in a solvothermal system is typically autogenous, meaning it is generated by heating the solvent in a sealed vessel. Increased pressure can influence the solubility of reactants and the stability of different crystalline phases. whiterose.ac.uk While not extensively studied for pure this compound, research on elemental ytterbium shows its properties are significantly altered under extreme pressure. aps.org In crystallization processes, elevated pressure can shift chemical equilibria and affect the incorporation of solvent molecules into the crystal structure, potentially leading to different hydrate or solvate phases. whiterose.ac.uk

The interplay between temperature and pressure determines the state of the solvent, which can be subcritical or supercritical. These conditions alter the solvent's properties (e.g., density, viscosity, dielectric constant), thereby influencing the reaction pathways and the final product characteristics. unizar.es

The choice of solvent is a defining feature of solvothermal synthesis and offers a versatile tool for controlling the phase and morphology of the resulting this compound. The solvent's properties, particularly its polarity and coordinating ability, can profoundly impact the crystallization process.

In a technique known as solvent displacement crystallization (SDC), modifying the solvent environment is used to induce precipitation. nih.gov Studies on uranyl oxalate have shown that using alcohol-water mixtures instead of a purely aqueous system significantly affects the crystallization outcome. The polarity of the solvent mixture was found to influence the yield, morphology, and particle size of the crystals. nih.gov Specifically, decreasing the solvent polarity (e.g., by using isopropanol (B130326) instead of methanol) led to a higher yield and the formation of smaller primary particles with less aggregation. nih.gov

These principles are directly applicable to the solvothermal synthesis of this compound. By selecting different solvents (e.g., water, ethanol, ethylene (B1197577) glycol, or mixtures thereof), it is possible to tune the solubility of the ytterbium oxalate precursor and control the rates of nucleation and growth. The solvent molecules can also act as capping agents or structure-directing agents, adsorbing onto specific crystal faces and guiding the morphological development of the final particles. This allows for the potential synthesis of this compound with specific shapes, such as rods, spheres, or platelets, by carefully selecting the solvent system and other reaction conditions. unizar.es

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Yb₂(C₂O₄)₃·nH₂O |

| Ytterbium(III) chloride | YbCl₃ |

| Oxamic acid | H₂NC(O)CO₂H |

| Oxalic acid | H₂C₂O₄ |

| Dimethyl oxalate | (CH₃)₂C₂O₄ |

| Ytterbium oxide | Yb₂O₃ |

| Cerium oxalate | Ce₂(C₂O₄)₃ |

| Gadolinium oxalate | Gd₂(C₂O₄)₃ |

| Erbium oxalate | Er₂(C₂O₄)₃ |

| Praseodymium oxalate | Pr₂(C₂O₄)₃ |

| Uranyl oxalate | UO₂C₂O₄ |

| Polyethylene glycol | C₂ₙH₄ₙ₊₂Oₙ₊₁ |

| Sodium oxalate | Na₂C₂O₄ |

| Isopropanol | C₃H₈O |

| Methanol | CH₄O |

| Ethanol | C₂H₅OH |

Microemulsion and Inverse Micelle Methods for Nanoscale this compound

The synthesis of nanoscale materials using microemulsion and inverse micelle (or reverse micelle) methods offers a versatile approach to control particle size, morphology, and distribution. These techniques utilize thermodynamically stable, isotropic dispersions of two immiscible liquids, typically water and oil, stabilized by a surfactant layer at the interface. In the context of this compound, water-in-oil (w/o) microemulsions, where nanosized water droplets are dispersed in a continuous oil phase, serve as nanoreactors for the precipitation of the compound.

The general strategy involves preparing two separate microemulsions, one containing the ytterbium salt (e.g., ytterbium chloride or nitrate) in the aqueous phase and the other containing the precipitating agent, oxalic acid or an oxalate salt. mdpi.com Upon mixing these two microemulsions, the nanosized water droplets collide and coalesce, allowing the reactants to mix and leading to the nucleation and growth of this compound nanoparticles within the confined space of the micelles. mdpi.com The surfactant molecules at the interface play a crucial role in controlling the reaction environment and preventing particle agglomeration through steric stabilization. mdpi.com

Surfactant Systems and Their Impact on Particle Size Distribution

The choice of surfactant is a critical parameter in the microemulsion synthesis of this compound nanoparticles as it directly influences the size, shape, and stability of the inverse micelles, and consequently, the resulting nanoparticles. Common surfactant systems employed in the synthesis of nanoparticles include cationic surfactants like cetyltrimethylammonium bromide (CTAB), anionic surfactants such as sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), and non-ionic surfactants like Triton X-100 or Igepal CO-520. shu.ac.ukresearchgate.net Often, a co-surfactant, typically a short-chain alcohol like butanol or hexanol, is added to increase the flexibility of the surfactant film and enhance the stability of the microemulsion.

The particle size of the synthesized this compound is strongly correlated with the water-to-surfactant molar ratio (w₀). wikipedia.org An increase in w₀ leads to larger water droplets, which in turn results in the formation of larger nanoparticles. Conversely, a lower w₀ value corresponds to smaller water pools and, consequently, smaller nanoparticles. wikipedia.org This relationship allows for the fine-tuning of the nanoparticle size by simply adjusting the composition of the microemulsion. The concentration of the reactants within the aqueous phase also plays a role in determining the final particle size and distribution.

Interactive Table:

| Surfactant System | Typical Co-surfactant | Effect of Increasing Water-to-Surfactant Ratio (w₀) on Particle Size |

|---|---|---|

| Cationic (e.g., CTAB) | Alcohols (e.g., butanol) | Increase |

| Anionic (e.g., AOT) | Alcohols (e.g., hexanol) | Increase |

Mechanisms of Nanoparticle Formation and Stabilization

The formation of this compound nanoparticles in a reverse micelle system is a dynamic process governed by several key steps:

Intermicellar Exchange: The primary mechanism for reactant mixing is the continuous collision and coalescence of the inverse micelles. This dynamic exchange allows the contents of the aqueous cores to mix, bringing the ytterbium ions and oxalate ions into contact. mdpi.com

Nucleation: Once the concentration of the reactants in a coalesced micelle reaches supersaturation, nucleation of this compound occurs. This nucleation is often initiated at the micellar interface. mdpi.com

Growth: Following nucleation, the particles grow by consuming more reactants supplied through further intermicellar exchanges. The confined environment of the micelle restricts the growth, leading to the formation of nanoparticles. osti.gov

Stabilization: The surfactant molecules surrounding the newly formed nanoparticles provide a protective layer, preventing them from aggregating and ensuring a stable colloidal dispersion. mdpi.com

The kinetics of these processes, including the rate of intermicellar exchange and the rates of nucleation and growth, collectively determine the final size and morphology of the this compound nanoparticles.

Other Advanced Synthesis Routes

Beyond microemulsion techniques, several other advanced synthesis routes can be employed to produce this compound or its oxide counterpart, often involving the oxalate as a precursor.

Thermal Decomposition of Organometallic Precursors

The thermal decomposition of organometallic precursors, specifically metal oxalates, is a common method to produce metal oxides. In this context, this compound serves as a precursor for the synthesis of ytterbium oxide (Yb₂O₃) nanoparticles. The synthesis of the ytterbium oxalate precursor itself can be achieved through the reaction of an ytterbium salt with oxalic acid.

The process involves heating the synthesized this compound in a controlled atmosphere. The decomposition typically proceeds in stages: initial dehydration to form anhydrous ytterbium oxalate, followed by the decomposition of the oxalate into the oxide with the release of carbon monoxide and carbon dioxide. wikipedia.org The temperature and atmosphere of the decomposition process significantly influence the characteristics of the final ytterbium oxide product, such as particle size, morphology, and crystallinity. For instance, decomposition of iron oxalate nanorods in air yields spherical α-Fe₂O₃ nanoparticles, while decomposition in a vacuum produces cuboidal Fe₃O₄ nanoparticles. researchgate.net A similar dependency can be expected for the ytterbium system.

Sol-Gel and Electrospinning Techniques for Ytterbium Oxide (with potential Yb oxalate intermediates)

Sol-Gel Synthesis: The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. For the synthesis of ytterbium-containing materials, this method typically involves the hydrolysis and condensation of molecular precursors, such as metal alkoxides or salts, in a solvent. While direct synthesis of ytterbium oxalate via the sol-gel method is not commonly reported, it is a prominent method for producing ytterbium oxide (Yb₂O₃). In some variations of this process, oxalic acid can be used as a chelating agent to control the hydrolysis and condensation rates of the ytterbium precursor, potentially forming ytterbium oxalate intermediates that are subsequently decomposed to the oxide upon calcination. The sol-gel process offers excellent control over the purity, homogeneity, and textural properties of the final product.

Electrospinning: Electrospinning is a fiber production method that uses an electric force to draw charged threads of polymer solutions or polymer melts up to fiber diameters in the order of some hundred nanometers. This technique can be adapted to produce ceramic nanofibers, including ytterbium oxide. researchgate.net A common approach involves electrospinning a solution containing a polymer (e.g., polyvinylpyrrolidone), an ytterbium salt (e.g., ytterbium nitrate), and potentially a chelating agent. The resulting composite nanofibers are then subjected to a calcination process to remove the polymer and decompose the ytterbium salt, yielding ytterbium oxide nanofibers. It is plausible that during the initial stages or with the inclusion of oxalic acid in the spinning solution, ytterbium oxalate could be formed as an intermediate within the polymer fibers before its conversion to the oxide.

Post-Synthetic Treatments and Their Impact on Crystalline Hydrate Forms

Post-synthetic treatments are crucial for modifying the properties of the as-synthesized this compound, including its crystalline form, hydration state, and morphology.

A primary post-synthetic treatment for this compound is thermal treatment or annealing. Heating this compound at controlled temperatures can induce changes in its hydration state. For example, ytterbium(III) oxalate pentahydrate can be decomposed by heat to form the dihydrate, and further heating leads to the anhydrous form before eventual decomposition to ytterbium(III) oxide. wikipedia.org The precise control of temperature and heating rate allows for the isolation of specific hydrate forms.

Hydrothermal treatment is another post-synthetic modification technique that can be applied. This involves heating the material in an aqueous solution under pressure. For actinide oxalates, hydrothermal conversion has been investigated as an alternative to thermal decomposition for producing nanometric dioxides. nih.gov This method can influence particle size, morphology, and crystallinity. A similar approach could potentially be used to modify the crystalline structure and particle morphology of this compound.

The following table summarizes the effect of thermal treatment on a hypothetical this compound sample:

Interactive Table:

| Treatment Temperature | Atmosphere | Resulting Crystalline Form |

|---|---|---|

| Room Temperature | Air | Yb₂(C₂O₄)₃·nH₂O (as-synthesized) |

| 100-200 °C | Air | Yb₂(C₂O₄)₃·xH₂O (lower hydrate) |

Furthermore, post-synthetic modification techniques developed for metal-organic frameworks (MOFs), which often involve ligand exchange or functional group modification, could potentially be adapted for this compound to alter its surface chemistry and properties. rsc.org

Structural Elucidation and Crystallographic Analysis of Ytterbium Oxalate Hydrate

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as the cornerstone technique for the structural analysis of crystalline materials like ytterbium oxalate (B1200264) hydrate (B1144303). It allows for the non-destructive investigation of the atomic and molecular structure, providing information on phase identity, purity, and detailed crystallographic parameters.

Powder X-ray Diffraction (PXRD) is the most common initial step in the characterization of synthesized ytterbium oxalate hydrate. This technique is instrumental for routine phase identification by comparing the experimental diffraction pattern to databases of known materials. nih.govresearchgate.net It effectively confirms the crystalline nature of the synthesized powder and is crucial for assessing its phase purity. heegermaterials.com

However, the analysis of heavier lanthanide oxalates, including ytterbium, can be complex. Researchers have reported difficulties in obtaining an exact match between their experimental PXRD patterns and existing data records in crystallographic databases. nih.gov This discrepancy often arises from the significant uncertainty in the crystalline water content, as different hydrate forms will produce distinct diffraction patterns. acs.orgnih.gov Furthermore, PXRD can reveal the presence of multiple phases within a single sample, indicating either a mixture of hydrates or the presence of impurities.

Single-Crystal X-ray Diffraction (SXRD) is the definitive method for determining the unambiguous crystal structure of a compound, providing precise atomic coordinates, bond lengths, and bond angles. The initial step in this process involves obtaining a high-quality single crystal, which can be exceptionally challenging for sparingly soluble substances like ytterbium oxalate. researchgate.net The inherent difficulty in growing crystals of sufficient size and quality has been a significant barrier to the complete structural elucidation of several of its hydrate forms. nih.govresearchgate.net

When a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. rsc.org The resulting diffraction data are processed to determine the unit cell and space group. The crystal structure is then solved and refined using specialized software packages, which generate a final structural model. rsc.org

In cases where suitable single crystals cannot be grown, Rietveld refinement of high-resolution powder X-ray diffraction data serves as a powerful alternative for obtaining detailed structural information. researchgate.netrsc.org This computational method involves fitting the entire experimental powder diffraction profile with a calculated profile based on a hypothesized crystal structure model. rsc.org

The process begins with the refinement of unit cell parameters, often using a method like the Pawley fit, and determination of the space group. rsc.org Subsequently, the Rietveld method refines various parameters—including atomic positions, site occupancy factors, and thermal parameters—by minimizing the difference between the observed and calculated diffraction patterns. rsc.org This technique is not only capable of yielding accurate structural parameters for a single phase but can also be used for quantitative phase analysis in multiphase samples. The method has been successfully applied to refine the structures of complex oxalate systems. acs.orgosti.gov

Polymorphism and Hydration States of Ytterbium Oxalate

Ytterbium oxalate is known to exist in several different forms, primarily distinguished by the number of water molecules incorporated into the crystal lattice. This phenomenon of varying hydration states is a key aspect of its chemistry, influencing its stability and thermal decomposition behavior.

The precise number of water molecules in the crystal structure of ytterbium oxalate can vary depending on the synthesis and drying conditions. Several distinct hydrate forms have been reported in the literature:

Decahydrate (B1171855) (Yb₂(C₂O₄)₃·10H₂O): This is one of the most commonly cited hydrated forms, often produced from aqueous precipitation. chemicalbook.comprochemonline.comamericanelements.com Analogous rare-earth oxalates, such as yttrium oxalate decahydrate, serve as structural models for this series. mdpi.com

Hexahydrate (Yb₂(C₂O₄)₃·6H₂O): The hexahydrate is also a well-recognized form. nih.gov For the heavier lanthanide elements from erbium to lutetium, the hexahydrate is considered a characteristic stable phase. rsc.org Some studies suggest that earlier reports of a pentahydrate may, in fact, correspond to the hexahydrate structure. figshare.com

Pentahydrate (Yb₂(C₂O₄)₃·5H₂O): This form has been identified, particularly through thermogravimetric analysis, as a stable intermediate during the thermal decomposition of more hydrated precursors. acs.orgnih.govwikipedia.org

Dihydrate (Yb₂(C₂O₄)₃·2H₂O): The dihydrate is typically formed by the controlled thermal decomposition of higher hydrates, such as the pentahydrate. wikipedia.org

The dehydration process for heavier lanthanide oxalates is often a multistep sequence, proceeding from higher hydrates to lower hydrates before eventual decomposition to the oxide. acs.orgnih.gov The existence of these multiple forms complicates straightforward characterization and underscores the need for careful analytical work to identify the specific phase present. nih.gov

Obtaining complete and verified crystallographic data for each specific hydrate of pure ytterbium oxalate has proven difficult due to challenges in synthesis and crystal growth. However, data from related and isomorphic compounds provide valuable insights into the expected structural parameters.

| Hydrate Form / Compound | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) | Reference |

|---|---|---|---|---|---|

| Mixed Lanthanide Oxalate (isomorphic with Yb oxalate) | Monoclinic | Cc | a = 9.4989(6) Å b = 5.43796(9) Å c = 6.8637(9) Å β = 107.152(5)° | 338.772 | acs.org |

| Yttrium Oxalate Dihydrate (Y₂(C₂O₄)₃·2H₂O)* | Monoclinic | - | a = 9.3811 Å b = 11.638 Å c = 5.9726 Å β = 96.079° | - | wikipedia.org |

*Data for Yttrium Oxalate Dihydrate is included as a representative structural analogue for a heavy rare-earth oxalate dihydrate.

Investigations into Structural Transitions Between Hydrate Forms

Ytterbium oxalate exists in various hydrated forms, and transitions between these states are primarily driven by changes in temperature. The number of water molecules (hydrate forms) associated with the ytterbium oxalate structure can differ, with common forms including the decahydrate and the hexahydrate. nih.govnih.gov Research has shown that for heavy lanthanides like ytterbium, the hexahydrate is a common form, while lighter lanthanides tend to form decahydrates. nih.gov

Thermal analysis has been a key technique in understanding these structural transitions. For instance, ytterbium(III) oxalate pentahydrate, when heated, decomposes to form the dihydrate. wikipedia.org Further heating will lead to the eventual formation of ytterbium(III) oxide. wikipedia.org The transition between different hydrate forms is not always sharp and can occur over a range of temperatures. For example, the transition from decahydrate to hexahydrate for lanthanides occurs between Holmium and Erbium. nih.gov

The stability of these hydrates can also be influenced by the surrounding environment. For example, cracks on the surface of ytterbium oxalate crystals have been observed under the vacuum conditions of a scanning electron microscope, suggesting dehydration of the crystals. acs.org The solubility of ytterbium oxalate and its transition to a double salt, NaYb(Ox)2·yH2O, is also affected by temperature, with the double salt becoming less stable and more soluble as temperature increases. researchgate.net

Table 1: Thermal Decomposition Stages of this compound

| Initial Hydrate Form | Intermediate Hydrate Form | Final Product |

| Pentahydrate | Dihydrate | Ytterbium(III) Oxide |

This table illustrates the general pathway of thermal decomposition for a specific hydrate form of ytterbium oxalate. wikipedia.org

Coordination Environment of Ytterbium(III) Ions within Oxalate Frameworks

The Ytterbium(III) (Yb³⁺) ion within oxalate frameworks typically exhibits a high coordination number, a characteristic feature for lanthanide ions. mdpi.com In various ytterbium-containing coordination compounds, the Yb³⁺ ion is often found to be eight-coordinated. mdpi.comdoi.org

In one such compound, [Yb₂(bpdc)₂(ox)(H₂O)₄]·H₂O, the Yb³⁺ ion has an {N₂O₆} coordination environment and displays a distorted triangular dodecahedron geometry. doi.org The coordination sphere is composed of oxygen atoms from the oxalate ligands, water molecules, and nitrogen atoms from other organic ligands present in the structure. doi.org The Yb-O bond lengths in these structures are consistent with those found in similar ytterbium compounds. researchgate.net

The oxalate anion (C₂O₄²⁻) often acts as a bridging ligand, connecting multiple Yb³⁺ ions to form extended one-dimensional, two-dimensional, or three-dimensional frameworks. mdpi.comdoi.org For instance, in one structure, Yb³⁺ ions are linked by carboxylate groups to form one-dimensional chains with Yb···Yb distances of 5.07 Å. mdpi.com These chains are then further connected by other ligands to build up the full crystal structure. mdpi.com The flexibility in the coordination number and geometry of the Yb³⁺ ion allows for the formation of a diverse range of structural architectures. mdpi.com

Table 2: Coordination Details of Yb(III) in a Sample Oxalate-Containing Framework

| Feature | Description |

| Coordination Number | 8 |

| Coordination Geometry | Distorted Triangular Dodecahedron |

| Coordinated Atoms | Nitrogen and Oxygen |

| Yb-O Bond Lengths | Varies, typical for Yb compounds |

| Yb···Yb Distance (in chains) | 5.07 Å |

Data synthesized from a study on a binuclear ytterbium complex containing oxalate ligands. mdpi.comdoi.org

Advanced Electron Microscopy for Morphological and Microstructural Analysis

Advanced electron microscopy techniques are indispensable for characterizing the morphology and microstructure of this compound at various scales.

Scanning Electron Microscopy (SEM) for Surface Morphology

Observations of ytterbium oxalate using SEM have sometimes revealed cracks on the crystal surfaces, which is indicative of dehydration occurring under the high vacuum of the electron microscope. acs.org This highlights the sensitivity of the hydrated structure to the analysis conditions. The size of the crystals can also be estimated from SEM images, with heavier lanthanide oxalates like ytterbium tending to form smaller crystals compared to those of mid-lanthanides like gadolinium. acs.org

Transmission Electron Microscopy (TEM) for Nanostructure and Crystallite Size

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed analysis of the nanostructure and the size of individual crystallites within larger agglomerates. TEM studies on materials derived from ytterbium-containing precursors have shown that nanofibers can be composed of smaller nanoparticles. nih.govscispace.com For instance, Yb₂O₃ nanofibers produced from an ytterbium-containing polymer were found to consist of nanoparticles with an average size of approximately 9 ± 2 nm. nih.govscispace.com

TEM images can confirm the homogeneity of size distribution and reveal how these primary nanoparticles are arranged to form the larger structure. nih.govscispace.com In the case of nanofibers, TEM can show that the nanoparticles are in contact with each other and have been sintered together during heat treatment. scispace.com

High-Resolution TEM (HRTEM) and Electron Diffraction for Lattice Analysis

High-Resolution Transmission Electron Microscopy (HRTEM) and selected area electron diffraction (SAED) are advanced techniques that provide information about the crystal lattice at the atomic scale. HRTEM allows for the direct visualization of the lattice fringes of a crystalline material, from which the crystal structure can be inferred. chem-soc.si

Electron diffraction patterns, obtained using TEM, consist of a series of spots or rings that are characteristic of the crystal structure of the material. By analyzing the geometry of the diffraction pattern, it is possible to determine the lattice parameters and the symmetry of the crystal. mdpi.comnih.gov For instance, SAED patterns can be indexed to confirm the crystal structure of the material under investigation. In the context of ytterbium oxalate-derived materials, electron diffraction would be used to confirm the expected crystal structure and to identify any crystalline impurities.

Table 3: Electron Microscopy Techniques and Their Applications for this compound Analysis

| Technique | Information Obtained | Typical Findings |

| SEM | Surface morphology, crystal shape and size | Regular microcrystals, surface cracks due to dehydration. acs.org |

| TEM | Nanostructure, crystallite size and distribution | Agglomerates of smaller nanoparticles, e.g., ~9 nm in derived materials. nih.govscispace.com |

| HRTEM | Lattice imaging, direct visualization of crystal structure | Atomic-scale structural details. chem-soc.si |

| SAED | Crystal structure, lattice parameters, symmetry | Diffraction patterns confirming the crystalline nature. mdpi.comnih.gov |

Thermal Decomposition Pathways and Reaction Kinetics

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

TGA and DSC are cornerstone techniques for observing the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature, revealing distinct steps corresponding to the loss of volatile components like water and gaseous decomposition products. DSC measures the difference in heat flow between a sample and a reference, identifying whether decomposition stages are endothermic or exothermic.

Yb₂(C₂O₄)₃·nH₂O → Yb₂(C₂O₄)₃ → Yb₂(CO₃)₃ / (YbO)₂CO₃ → Yb₂O₃

The precise temperatures and nature of the intermediates depend on experimental conditions like heating rate and atmospheric composition.

The initial stage in the thermal decomposition of ytterbium oxalate (B1200264) hydrate (B1144303) is the removal of its water of crystallization. This dehydration process typically occurs in multiple, often overlapping, steps. The most common hydrate form is the decahydrate (B1171855), Yb₂(C₂O₄)₃·10H₂O.

Studies on analogous heavy rare earth oxalates, such as yttrium oxalate decahydrate, have identified a sequential loss of water molecules, forming intermediate hydrates. The dehydration follows a pathway where lower hydrates are formed before the compound becomes fully anhydrous. A representative pathway is:

Yb₂(C₂O₄)₃·10H₂O → Yb₂(C₂O₄)₃·6H₂O → Yb₂(C₂O₄)₃·xH₂O → Yb₂(C₂O₄)₃

The first dehydration step, leading to an intermediate hydrate, generally begins at temperatures as low as 40-80°C. The complete removal of all water molecules to form the anhydrous salt typically concludes by approximately 200-250°C. Each dehydration step is associated with an endothermic peak in DSC analysis, corresponding to the energy required to break the bonds holding the water molecules within the crystal lattice.

Table 1: Representative Dehydration Stages for Heavy Rare Earth Oxalate Hydrates

| Decomposition Stage | Temperature Range (°C) | Mass Loss Event |

|---|---|---|

| Yb₂(C₂O₄)₃·10H₂O → Intermediate Hydrates | 40 - 130 | Loss of initial water molecules |

| Intermediate Hydrates → Yb₂(C₂O₄)₃ | 130 - 250 | Loss of remaining water molecules |

Note: Data is based on analogous behavior observed in heavy rare earth oxalates like yttrium oxalate.

Following complete dehydration, the anhydrous ytterbium oxalate remains stable until a higher temperature is reached, at which point the oxalate anion begins to decompose. This thermolysis is a complex process involving the release of carbon monoxide (CO) and carbon dioxide (CO₂).

The decomposition of the anhydrous oxalate leads to the formation of an intermediate oxycarbonate phase, typically with the formula (YbO)₂CO₃. researchgate.net This stage is characterized by a significant mass loss in the TGA curve. The active decomposition of the anhydrous oxalate to the oxycarbonate generally occurs in the temperature range of 320°C to 460°C. researchgate.netresearchgate.net The reaction can be represented as:

Yb₂(C₂O₄)₃(s) → (YbO)₂CO₃(s) + 2CO(g) + 3CO₂(g)

In some atmospheres, the released carbon monoxide can undergo a disproportionation reaction (2CO → C + CO₂), which can lead to carbon deposits in the intermediate product, often indicated by a gray or black color. researchgate.net

The final stage of the decomposition is the conversion of the ytterbium oxycarbonate intermediate to the stable ytterbium(III) oxide (Yb₂O₃). This step involves the release of the remaining carbonate as carbon dioxide.

(YbO)₂CO₃(s) → Yb₂O₃(s) + CO₂(g)

Table 2: Key TGA/DSC Decomposition Stages for Ytterbium Oxalate

| Reaction Step | Approximate Temperature Range (°C) | Gaseous Products | Solid Product |

|---|---|---|---|

| Dehydration | 40 - 250 | H₂O | Yb₂(C₂O₄)₃ |

| Oxalate Decomposition | 320 - 460 | CO, CO₂ | (YbO)₂CO₃ |

| Oxycarbonate Decomposition | 450 - 700 | CO₂ | Yb₂O₃ |

Note: Temperature ranges are indicative and can vary based on experimental conditions. Data is primarily based on detailed studies of analogous yttrium oxalate. researchgate.netresearchgate.net

Mechanistic Investigations of Solid-State Reactions

To fully understand the transformation from ytterbium oxalate hydrate to ytterbium oxide, it is essential to investigate the structural changes and identify the crystalline phases that form at each stage.

In-situ X-ray diffraction (XRD) is a powerful technique that allows for the monitoring of changes in the crystal structure of a material as it is heated. By collecting XRD patterns at various temperatures during the decomposition process, researchers can identify the precise crystalline phases present at each step, from the initial hydrate to the final oxide.

For the ytterbium oxalate system, in-situ XRD studies would reveal the disappearance of diffraction peaks corresponding to the hydrated phase and the appearance of new peaks associated with the anhydrous form. As the temperature increases further, the pattern of the anhydrous oxalate would be replaced by reflections from the intermediate oxycarbonate, and finally, by the characteristic pattern of cubic Yb₂O₃. This technique provides direct evidence for the proposed reaction pathway and confirms the temperature stability ranges of each intermediate phase. mdpi.com

The characterization of intermediate phases is critical to understanding the decomposition mechanism. The formation of an oxycarbonate, (YbO)₂CO₃, is a key step. The isolation and analysis of this intermediate, for instance by quenching the reaction at the appropriate temperature, allows for its characterization using techniques like ex-situ XRD and infrared (IR) spectroscopy.

Studies on analogous yttrium systems have shown that the oxycarbonate can be synthesized as a single phase by carefully controlling the decomposition temperature (e.g., 360-390°C in air). mdpi.com The analysis confirms its composition and structure before it decomposes to the final oxide. The formation of this oxycarbonate is often accompanied by the largest volume shrinkage during the entire reaction sequence, a factor that significantly influences the morphology and microstructure of the final oxide product. researchgate.net

Influence of Atmospheric Conditions on Decomposition Pathways

The atmosphere in which the thermal decomposition of this compound occurs plays a critical role in dictating the intermediate and final products. The decomposition pathways can vary significantly between oxidizing, inert, and vacuum conditions.

Dehydration: Yb₂(C₂O₄)₃·nH₂O(s) → Yb₂(C₂O₄)₃(s) + nH₂O(g)

Decomposition to oxycarbonate: Yb₂(C₂O₄)₃(s) + O₂(g) → Yb₂O(CO₃)₂(s) + 2CO₂(g)

Decomposition of oxycarbonate: Yb₂O(CO₃)₂(s) → Yb₂O₃(s) + 2CO₂(g)

Under an inert atmosphere , such as nitrogen or argon, the decomposition of the anhydrous oxalate proceeds without the influence of external oxygen. In this case, the primary gaseous products are carbon monoxide and carbon dioxide. The disproportionation of carbon monoxide (2CO → C + CO₂) can also occur, potentially leading to the formation of elemental carbon as a solid residue mixed with the intermediate or final oxide. The presence of this carbon can influence the subsequent reaction steps and the purity of the final ytterbium oxide. The general reaction scheme in an inert atmosphere is:

Dehydration: Yb₂(C₂O₄)₃·nH₂O(s) → Yb₂(C₂O₄)₃(s) + nH₂O(g)

Decomposition to oxide and gaseous products: Yb₂(C₂O₄)₃(s) → Yb₂O₃(s) + 3CO(g) + 3CO₂(g)

Decomposition in a vacuum environment is similar to that in an inert atmosphere, with the primary difference being the continuous removal of gaseous products. This can influence the reaction kinetics by shifting the equilibrium of reversible steps and can also affect the morphology of the final product due to the rapid outgassing.

Kinetic Modeling of Thermal Decomposition Processes

The study of the kinetics of thermal decomposition of this compound provides valuable insights into the reaction mechanisms and allows for the prediction of the material's behavior under different thermal treatments.

Determination of Activation Energies and Rate Laws

The activation energy (Ea) is a critical parameter that quantifies the minimum energy required for a chemical reaction to occur. For the multi-step thermal decomposition of this compound, activation energies are determined for each distinct stage (dehydration, oxalate decomposition, and intermediate decomposition) using thermogravimetric analysis (TGA) data obtained at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models, are commonly employed to calculate the activation energy as a function of the extent of conversion, without assuming a specific reaction model.

The rate law for each decomposition step describes how the rate of reaction depends on the concentration of the reactants. For solid-state reactions, the rate is often expressed as a function of the fraction of material reacted (α). The general form of the rate equation is:

dα/dt = k(T)f(α)

where:

dα/dt is the rate of conversion

k(T) is the temperature-dependent rate constant, often described by the Arrhenius equation: k(T) = A * exp(-Ea/RT)

f(α) is the reaction model, which represents the physical-geometrical mechanism of the reaction.

Different solid-state reaction models (e.g., nucleation, geometrical contraction, diffusion, and reaction order models) are tested to fit the experimental data and determine the most probable reaction mechanism.

Factors Influencing Reaction Rates

Several experimental factors can significantly influence the rates of the thermal decomposition reactions of this compound.

Heating Rate: A higher heating rate generally shifts the decomposition temperatures to higher values. This is because at a faster heating rate, there is less time for the reaction to occur at a given temperature, thus requiring a higher temperature to achieve the same extent of conversion. The heating rate also affects the resolution of distinct decomposition steps; slower heating rates often provide better separation of overlapping reactions.

Sample Mass: The mass of the sample can influence the heat and mass transfer within the sample bed. Larger sample masses can lead to temperature gradients and impede the escape of gaseous products, which can alter the observed reaction rates and even the decomposition pathway.

Particle Size: The particle size of the this compound precursor affects the surface area available for reaction and the diffusion path length for gaseous products. Smaller particles generally have a larger surface area-to-volume ratio, which can lead to faster reaction rates.

The following table summarizes the general influence of these factors on the thermal decomposition kinetics:

| Factor | Influence on Reaction Rate | General Observations |

| Heating Rate | Higher heating rate increases the apparent decomposition temperature. | Can affect the resolution of decomposition steps. |

| Sample Mass | Larger sample mass can lead to slower apparent reaction rates. | Can cause temperature gradients and mass transfer limitations. |

| Particle Size | Smaller particle size generally leads to faster reaction rates. | Affects surface area and diffusion of gaseous products. |

Evolution of Morphology and Microstructure during Thermal Processing

The morphology and microstructure of the final ytterbium oxide (Yb₂O₃) product are critically dependent on the thermal processing conditions and the characteristics of the initial this compound precursor.

Pseudomorph Formation and Volume Shrinkage Analysis

During the thermal decomposition of this compound, the original shape of the precursor crystals is often retained in the final oxide product, a phenomenon known as pseudomorphism . This occurs when the decomposition proceeds topotactically, meaning the crystal lattice of the product has a specific and reproducible orientation relative to the crystal lattice of the reactant. Despite the significant chemical changes and the release of gaseous products (water, carbon monoxide, and carbon dioxide), the external morphology of the particles can be preserved.

This process is accompanied by significant volume shrinkage . The removal of water of hydration and the decomposition of the oxalate anion to gaseous products lead to a substantial decrease in the solid volume. This volume change creates porosity within the pseudomorphs. The extent of shrinkage can be analyzed at different stages of the decomposition to understand the evolution of the microstructure. Studies on analogous yttrium oxalate have shown that the most significant volume shrinkage occurs during the decomposition of the anhydrous oxalate to an intermediate oxycarbonate phase.

Control of Product (Yb₂O₃) Morphology and Specific Surface Area

The ability to control the morphology and specific surface area of the resulting ytterbium oxide is crucial for its various applications. Several factors related to the precursor and the thermal treatment process can be manipulated to achieve desired properties.

Precursor Morphology: The size and shape of the initial this compound crystals have a direct impact on the final oxide morphology due to the pseudomorphic nature of the transformation. Therefore, controlling the precipitation conditions of the oxalate is a key step in tailoring the final product.

Heating Rate and Temperature: The heating rate and the final calcination temperature influence the crystallite size and the specific surface area of the Yb₂O₃ powder. Higher heating rates can lead to the formation of smaller crystallites and, consequently, a higher specific surface area. However, excessively high calcination temperatures can promote sintering and grain growth, leading to a reduction in the specific surface area.

Atmosphere: The decomposition atmosphere can affect the specific surface area. For instance, the presence of carbon residue from decomposition in an inert atmosphere can act as a pore-former, which, upon its removal by oxidation at a later stage, can lead to an increase in the specific surface area.

The following table provides a summary of factors influencing the morphology and specific surface area of the final Yb₂O₃ product:

| Factor | Influence on Morphology | Influence on Specific Surface Area |

| Precursor Morphology | Dictates the overall shape of the final oxide particles (pseudomorphism). | Can influence the initial packing and porosity. |

| Heating Rate | Can affect the degree of fragmentation or preservation of the pseudomorphs. | Higher heating rates can lead to higher initial specific surface area. |

| Calcination Temperature | Higher temperatures promote grain growth and sintering. | Higher temperatures generally lead to a decrease in specific surface area. |

| Atmosphere | Can influence the purity and the presence of residual carbon. | The presence and subsequent removal of carbon can increase the specific surface area. |

Spectroscopic Characterization and Vibrational Analysis

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for characterizing the molecular framework of ytterbium oxalate (B1200264) hydrate (B1144303). Both IR and Raman spectroscopy probe the vibrational modes of the constituent oxalate and water ligands, offering complementary information. For a molecule with a center of inversion, vibrational modes that are Raman active are IR inactive, and vice versa. This mutual exclusion principle is often observed in metal oxalates, indicating a bidentate coordination of the oxalate ligand.

Assignment of Vibrational Modes for Oxalate and Water Ligands

The vibrational spectra of ytterbium oxalate hydrate are dominated by the characteristic modes of the oxalate anion (C₂O₄²⁻) and the water of hydration (H₂O). The oxalate ion's vibrations can be assigned to several key stretching and bending modes.

The most prominent bands in the IR and Raman spectra are associated with the carboxylate group (COO⁻). The asymmetric stretching vibration (νₐs(COO)) typically appears as a strong band in the IR spectrum around 1600-1650 cm⁻¹, while the symmetric stretching vibration (νₛ(COO)) is observed in the 1300-1370 cm⁻¹ region. The C-C bond stretching (ν(C-C)) of the oxalate ligand gives rise to a band typically found between 900 and 925 cm⁻¹ in the Raman spectrum. Various bending and rocking modes of the O-C=O group occur at lower frequencies, generally below 900 cm⁻¹.

Water ligands introduce their own characteristic vibrations. The O-H stretching modes (ν(O-H)) appear as a broad and intense band in the IR spectrum, typically in the high-frequency region of 3000-3600 cm⁻¹. The broadness of this band is indicative of hydrogen bonding of varying strengths within the crystal lattice. The H-O-H bending mode (δ(H₂O)) is found around 1600-1630 cm⁻¹, often overlapping with the strong asymmetric COO⁻ stretching band. Water librational modes, which correspond to restricted rotational motions (rocking, wagging, and twisting), can be observed at lower frequencies, often in the 500-800 cm⁻¹ range.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity | Assignment |

| ν(O-H) | 3000 - 3600 | IR | Water Stretching |

| νₐs(COO) | 1600 - 1650 | IR | Asymmetric C=O Stretch |

| δ(H₂O) | 1600 - 1630 | IR | Water Bending (Scissoring) |

| νₛ(COO) | 1300 - 1370 | IR / Raman | Symmetric C-O Stretch |

| ν(C-C) | 900 - 925 | Raman | C-C Stretch |

| δ(O-C=O) + other modes | < 900 | IR / Raman | Oxalate Bending/Rocking |

| Water Librations | 500 - 800 | IR / Raman | Water Rocking/Wagging |

| ν(Yb-O) | 200 - 500 | IR / Raman | Metal-Oxygen Stretch |

Note: The data presented is based on typical values for lanthanide and other metal oxalates due to the limited availability of specific experimental data for this compound.

Detection of Hydration State and Structural Changes

Vibrational spectroscopy is highly sensitive to the number of water molecules in the crystal lattice and can readily detect changes in the hydration state. Thermal analysis coupled with IR spectroscopy shows that heating the compound leads to a decrease in the intensity of the O-H stretching and H-O-H bending bands, corresponding to the loss of water molecules. thermofisher.com The dehydration process from a higher hydrate (e.g., hexahydrate) to lower hydrates or the anhydrous form can be monitored by observing these changes. wikipedia.org

Furthermore, the positions and shapes of the oxalate ligand's vibrational bands can shift in response to changes in the crystal structure that accompany dehydration. thermofisher.com For instance, the ν(C-O) stretching bands are sensitive to the coordination environment and the cation, allowing differentiation between various hydrated forms. ias.ac.innih.gov These spectral shifts provide valuable information about the structural transformations occurring during thermal decomposition.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) states of the elements on the surface of this compound.

Ytterbium, Carbon, and Oxygen Chemical Environments

The XPS spectrum of this compound provides distinct signals for its constituent elements: ytterbium (Yb), carbon (C), and oxygen (O).

Ytterbium (Yb): The Yb 4d region is the primary region analyzed for this element. In ytterbium oxalate, ytterbium is expected to be in the +3 oxidation state (Yb³⁺), which has a 4f¹³ electronic configuration. The Yb 4d spectrum for a Yb³⁺ state does not show a simple spin-orbit doublet but rather a more complex multiplet structure due to the interaction between the 4d core hole and the partially filled 4f shell. isuct.ru This characteristic multiplet is a clear indicator of the trivalent state of ytterbium in the compound. isuct.ruresearchgate.net In contrast, a divalent Yb²⁺ state (4f¹⁴ configuration) would show a simple doublet.

Carbon (C): The C 1s spectrum reveals the chemical environment of the carbon atoms. In the oxalate anion (C₂O₄²⁻), carbon is bonded to both another carbon atom and oxygen atoms. The C 1s spectrum for metal oxalates can typically be deconvoluted into components representing these bonds. A major peak around 288-289 eV is characteristic of the carboxylate carbon (O-C=O). ias.ac.inresearchgate.net A smaller peak at a lower binding energy (~285 eV) may also be present due to adventitious carbon contamination on the surface. researchgate.net

Oxygen (O): The O 1s spectrum provides information about the different oxygen environments within the compound. It is typically broad and can be fitted with multiple components. The main component, at a lower binding energy (around 531 eV), is attributed to the oxygen atoms in the oxalate ligand bonded to the ytterbium ion (Yb-O-C). researchgate.net A second component at a higher binding energy (around 532-533 eV) can be assigned to the oxygen in the carboxylate C=O bonds and the oxygen atoms in the water of hydration (H₂O). researchgate.netthermofisher.com The presence and relative intensities of these components confirm the hydrated nature of the oxalate.

Surface Composition and Oxidation States

By integrating the areas of the core-level peaks (Yb 4d, C 1s, O 1s) and applying appropriate sensitivity factors, XPS can be used to quantify the elemental ratios on the surface of the sample. This analysis can confirm the stoichiometry of the compound, although surface contamination (like adventitious carbon) must be carefully considered.

The binding energy positions of the elemental peaks definitively establish the oxidation states. For this compound, XPS confirms the +3 oxidation state for ytterbium, which is consistent with the chemical formula Yb₂(C₂O₄)₃·nH₂O. isuct.ru The analysis of the C 1s and O 1s regions confirms the presence of the oxalate ligand and lattice water, providing a complete picture of the surface chemical state. researchgate.nettandfonline.com

| Element | XPS Region | Expected Binding Energy (eV) | Inferred Chemical State / Environment |

| Ytterbium (Yb) | Yb 4d | Complex Multiplet | Yb³⁺ oxidation state |

| Carbon (C) | C 1s | ~288.5 - 289.0 | Carboxylate carbon (O-C=O) in oxalate |

| Oxygen (O) | O 1s | ~531.0 - 531.5 | Oxygen in Yb-O-C linkage |

| ~532.5 - 533.5 | Oxygen in C=O and H₂O |

Note: Binding energies are referenced to adventitious carbon at 284.8 eV and can vary slightly depending on the instrument and specific sample conditions. The data is based on values reported for related lanthanide and transition metal oxalates. ias.ac.inisuct.ruresearchgate.nettandfonline.com

Luminescence Spectroscopy of Ytterbium(III) in Oxalate Matrices

The luminescence of Ytterbium(III) is characterized by its emission in the near-infrared (NIR) region, a property that makes it valuable for applications in optical fibers and biomedical imaging. tripod.comnih.gov In the context of an oxalate matrix, the spectroscopic properties are influenced by the "antenna effect," where the oxalate ligand can absorb energy and transfer it to the Yb³⁺ ion.

The emission spectrum of Ytterbium(III) is dominated by a single, relatively broad band in the near-infrared region, typically centered around 980 nm. This emission corresponds to the electronic transition from the lowest excited state (²F₅/₂) to the ground state (²F₇/₂) of the Yb³⁺ ion. nih.gov The ground state is split into four sublevels and the excited state into three sublevels by the crystal field, leading to a structured emission band.

The excitation spectrum, which indicates the wavelengths of light that are effective in promoting this luminescence, can reveal the mechanism of energy transfer. In lanthanide complexes, excitation can occur either through direct, albeit weak, f-f transitions of the lanthanide ion itself or, more efficiently, through absorption by the organic ligand (in this case, oxalate), which then transfers the energy to the metal ion. Studies on other lanthanide oxalates, such as those of Europium and Terbium, have demonstrated that the oxalate ligand can act as an effective sensitizer. nih.govacs.org

Table 1: Representative Emission Peaks for Yb³⁺ in an Oxalate Matrix

| Transition | Approximate Wavelength (nm) |

|---|---|

| ²F₅/₂ → ²F₇/₂ | 970 - 1020 |

Note: This data is representative of Yb³⁺ in various host matrices, as specific high-resolution spectral data for this compound is not extensively detailed in readily available literature.

The luminescence lifetime (τ) is a critical parameter that measures the average time an ion remains in its excited state. For Yb³⁺, this lifetime can be on the order of microseconds to milliseconds. tripod.com However, the measured lifetime is often shorter than the theoretical radiative lifetime due to non-radiative decay processes, also known as quenching.

The primary quenching mechanism for near-infrared emitting lanthanides like Yb³⁺ is vibrational quenching. The energy gap between the ²F₅/₂ excited state and the ²F₇/₂ ground state (~10,200 cm⁻¹) is susceptible to being bridged by high-frequency vibrations from the local environment. In this compound, the most efficient quenchers are the O-H oscillators from coordinated and lattice water molecules. scispace.com The energy of O-H stretching vibrations (~3400 cm⁻¹) means that only three phonons are required to deactivate the excited Yb³⁺ ion non-radiatively, making this a highly probable process.

Other potential quenching mechanisms include:

Concentration Quenching: At high concentrations of Yb³⁺, energy can migrate between adjacent ions until it reaches a quenching site, such as a defect or a surface.

Ligand Vibrations: C-H or C-O vibrations from the oxalate ligand, while generally of lower frequency than O-H vibrations, can also contribute to non-radiative decay. scispace.com

Table 2: Illustrative Luminescence Lifetime Data

| Compound System | Typical Lifetime (µs) | Primary Quenching Source |

|---|---|---|

| Yb³⁺ in anhydrous matrix | > 500 | Ligand C-H/C-O vibrations |

| Yb³⁺ in hydrated matrix | < 50 | Water molecule O-H vibrations |

Note: These are illustrative values. Specific lifetime measurements for this compound are not prominently reported.

Water molecules play a dual but predominantly detrimental role in the luminescence of this compound. As discussed, the O-H vibrations are potent quenchers of the Yb³⁺ NIR emission. scispace.com The number of water molecules directly coordinated to the ytterbium ion has a particularly strong impact on the luminescence quantum yield. Structural studies of the lanthanide oxalate series show that heavier lanthanides, from Erbium to Lutetium (including Ytterbium), typically crystallize as hexahydrates (6H₂O) with a P-1 space group. acs.org In these structures, the lanthanide ion is often coordinated by both oxalate ions and water molecules.

The crystal field, or the local electrostatic environment created by the coordinating ligands (oxalate and water), has a significant effect on the spectroscopic properties. The low symmetry of the Yb³⁺ site in the P-1 crystal structure removes the degeneracy of the electronic energy levels. This splitting of the ²F₅/₂ and ²F₇/₂ manifolds is directly observable in the fine structure of the absorption and emission spectra. A stronger crystal field can lead to greater splitting, which can broaden the emission band and influence the transition probabilities. Studies on other lanthanide oxalates confirm that the local symmetry around the metal ion is low. researchgate.netosti.gov

X-ray Absorption Fine Structure (XAFS) for Local Coordination Environment

X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique for probing the local geometric and electronic structure around a specific atom. A XAFS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

While specific XAFS studies on this compound are not widely documented, the application of this technique would provide invaluable information about the local environment of the Yb³⁺ ion.

XANES: The Ytterbium K-edge XANES region is sensitive to the oxidation state and the coordination geometry of the ytterbium atom. The energy and features of the absorption edge would confirm the +3 oxidation state of ytterbium. The pre-edge features can be indicative of the site symmetry; for instance, a more distorted, non-centrosymmetric environment can lead to more intense pre-edge peaks.

EXAFS: The EXAFS region contains information about the number, type, and distance of neighboring atoms. Analysis of the EXAFS oscillations would allow for the precise determination of the Yb-O bond distances for the oxygen atoms from both the oxalate ligands and the coordinated water molecules. This would also establish the coordination number of the Yb³⁺ ion, which is expected to be high (typically 8 or 9 for lanthanides) in this type of structure.

Table 3: Expected Structural Parameters from a Hypothetical EXAFS Analysis of this compound

| Scattering Path | Coordination Number (N) | Interatomic Distance (Å) |

|---|---|---|

| Yb - O (oxalate) | ~6 | ~2.30 - 2.40 |

| Yb - O (water) | ~2-3 | ~2.40 - 2.50 |

Note: These values are based on typical bond lengths for Yb³⁺ in oxygen-coordinated environments and the known structures of related lanthanide oxalates. diva-portal.orgnih.gov They are not derived from direct experimental measurement on this compound.

Interactions and Reactivity in Solution and Solid State

Aqueous Geochemistry and Solubility Studies of Ytterbium Oxalate (B1200264) Hydrate (B1144303)

The aqueous geochemistry of ytterbium oxalate hydrate is primarily concerned with its dissolution behavior and the subsequent formation of various aqueous species. Understanding these processes is crucial for predicting the mobility and fate of ytterbium in natural and industrial aqueous systems.

The solubility of this compound (Yb₂(C₂O₄)₃·xH₂O) in aqueous solutions has been the subject of detailed investigation. The solubility product constant (Ksp) is a critical parameter for quantifying this solubility. Research has shown that at high oxalate and/or sodium chloride concentrations, the simple ytterbium oxalate salt can transform into a double salt with the stoichiometry NaYb(C₂O₄)₂·yH₂O researchgate.net.

The solubility of ytterbium oxalate is environmentally relevant as oxalate is a naturally occurring ligand found in soil solutions and surface waters, originating from the decomposition of organic matter and as a metabolic product of plants researchgate.net. The strong complexation between Yb(III) and oxalate can significantly influence the transport and bioavailability of ytterbium in near-surface waters and sedimentary basin fluids researchgate.net.

Table 1: Solubility Product (log Ksp) of Ytterbium Oxalate at Various Temperatures

This interactive table provides the logarithm of the solubility product for the reaction Yb₂(C₂O₄)₃ ⇌ 2Yb³⁺ + 3C₂O₄²⁻ at zero ionic strength and saturated water vapor pressure.

| Temperature (°C) | log Ksp |

| 25 | -29.9 |

| 40 | -29.8 |

| 60 | -29.8 |

| 80 | -29.9 |

| 100 | -30.3 |

| Data sourced from Gammons and Wood (2000). |

The stepwise formation of these complexes can be represented by the following equilibria:

Yb³⁺ + C₂O₄²⁻ ⇌ [Yb(C₂O₄)]⁺

[Yb(C₂O₄)]⁺ + C₂O₄²⁻ ⇌ [Yb(C₂O₄)₂]⁻

[Yb(C₂O₄)₂]⁻ + C₂O₄²⁻ ⇌ [Yb(C₂O₄)₃]³⁻

The stability of these complexes is quantified by their stepwise (K) and cumulative (β) stability constants.

Table 2: Stepwise and Cumulative Stability Constants (log β) for Yb(III)-Oxalate Complexes at 25°C and Zero Ionic Strength

This interactive table presents the stability constants for the formation of Ytterbium(III)-oxalate complexes.

| Complex | Stepwise Constant (log K) | Cumulative Constant (log β) |

| [Yb(C₂O₄)]⁺ | 6.95 | 6.95 |

| [Yb(C₂O₄)₂]⁻ | 5.2 | 12.15 |

| [Yb(C₂O₄)₃]³⁻ | 3.5 | 15.65 |

| Data sourced from Gammons and Wood (2000). |

The solubility of this compound is significantly influenced by several physicochemical parameters.

pH: The solubility of ytterbium oxalate is pH-dependent. In acidic conditions (low pH), the oxalate ion (C₂O₄²⁻) becomes protonated to form bioxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reduction in the concentration of free oxalate ions shifts the dissolution equilibrium of ytterbium oxalate to the right, leading to increased solubility libretexts.orglibretexts.org. Conversely, in neutral to alkaline conditions, the oxalate ion is the dominant species, and the solubility of ytterbium oxalate is lower researchgate.net.

Ionic Strength: The ionic strength of the aqueous solution also affects the solubility of ytterbium oxalate. Studies have been conducted at various ionic strengths, typically using NaCl as a background electrolyte researchgate.net. The solubility data is then extrapolated to zero ionic strength to determine thermodynamic equilibrium constants.

Temperature: The solubility of the simple ytterbium oxalate salt shows little variation with temperature in the range of 25°C to 100°C researchgate.net. However, the sodium-ytterbium double salt, NaYb(C₂O₄)₂·yH₂O, becomes less stable and significantly more soluble as the temperature increases researchgate.net.

Table 3: Solubility of Ytterbium Oxalate in NaCl Solutions at Different Temperatures and Ionic Strengths

This interactive table shows the measured total ytterbium concentration in equilibrium with this compound under various conditions.

| Temperature (°C) | Ionic Strength (mol/kg NaCl) | Total Ytterbium Concentration (mol/kg) |

| 40 | 0.05 | Varies with oxalate concentration |

| 40 | 0.1 | Varies with oxalate concentration |

| 40 | 0.2 | Varies with oxalate concentration |

| 60 | 0.05 | Varies with oxalate concentration |

| 60 | 0.1 | Varies with oxalate concentration |

| 60 | 0.2 | Varies with oxalate concentration |

| 80 | 0.05 | Varies with oxalate concentration |

| 80 | 0.1 | Varies with oxalate concentration |

| 80 | 0.2 | Varies with oxalate concentration |

| Note: The specific ytterbium concentrations are dependent on the free oxalate concentration in the solution, as detailed in the study by Gammons and Wood (2000). |

Ion Exchange and Complexation Reactions

Beyond simple dissolution and complexation with oxalate, ytterbium oxalate can participate in ion exchange and further complexation reactions, which are critical in various chemical separation and synthesis processes.

The oxalate ions in the coordination sphere of ytterbium can be exchanged with other ligands present in the solution. This ligand exchange is a substitution reaction where a competing ligand displaces the oxalate ion. The extent of this exchange depends on the relative stability of the ytterbium complexes with the incoming ligand compared to the oxalate complexes, as well as the concentrations of the respective ligands. For instance, in the presence of strong mineral acids, the oxalate ligands can be protonated and subsequently replaced by the acid's conjugate base.

Ytterbium(III) is known to form mixed-ligand complexes where the coordination sphere contains oxalate along with one or more other types of ligands. These complexes can exhibit unique structural and chemical properties.

An example of a mixed-ligand ytterbium complex is [Yb₂(SBTC)(ox)(H₂O)₅]n, where SBTC is 5-sulfonyl-1,2,4-benzenetricarboxylic acid and ox is oxalate nih.gov. This compound was synthesized hydrothermally and features a two-dimensional bilayered coordination network. In this structure, both the larger organic ligand and the smaller oxalate ligand are coordinated to the ytterbium centers nih.gov. The formation of such mixed-ligand complexes demonstrates the versatility of ytterbium's coordination chemistry and the potential to create novel materials with tailored properties.

Another example is the formation of lanthanide oxalate-oxydiacetate mixed-ligand coordination polymers. In these structures, oxydiacetate ligands and metal atoms form chains or layers, which are then bridged by oxalate ligands researchgate.net.

Solid-State Reactivity with Other Compounds

This compound serves as a precursor in various solid-state reactions, primarily driven by thermal decomposition or reaction with other chemical agents to produce new materials with specific functionalities. Its reactivity is crucial for the synthesis of ytterbium-containing oxides, doped materials, and other complex compounds.

Reactions with Acids leading to New Ytterbium Species

The solid-state interaction of this compound with acids can lead to the formation of new complex ytterbium species. While readily dissolved by strong mineral acids, specific reactions can yield new compounds rather than simple salts. wikipedia.org One notable reaction is the formation of a complex oxalate species when ytterbium(III) oxalate is treated with an acid. This process results in the creation of a hydrated oxalatoytterbate complex. wikipedia.org

The reaction transforms the simple oxalate salt into a more complex anionic species where the ytterbium ion is coordinated by two oxalate ligands.

Table 1: Reaction of Ytterbium(III) Oxalate with Acid

| Reactant | Reagent | Product |

| Ytterbium(III) oxalate (Yb₂(C₂O₄)₃) | Acid | Dioxalatoytterbate(III) hydrate (H[Yb(C₂O₄)₂]·6H₂O) wikipedia.org |

This reactivity highlights the role of ytterbium oxalate as an intermediate in the synthesis of coordination complexes. The solubility of rare earth oxalates, including ytterbium oxalate, is influenced by the concentration of both nitric acid and oxalic acid in the medium. semanticscholar.org Studies have shown that solubility decreases with higher oxalic acid concentration and lower nitric acid concentration. semanticscholar.org

Co-precipitation Studies with Other Metal Ions (e.g., for doping applications)

Oxalate co-precipitation is a widely utilized and effective method for synthesizing chemically homogeneous, fine-particle precursors for mixed-metal oxides and for doping host materials with ytterbium ions. nih.govlew.ro This technique leverages the low solubility of lanthanide oxalates to precipitate multiple metal ions simultaneously from a solution, ensuring a uniform distribution of the dopant within the precursor powder. nih.govacs.org This homogeneity is critical for the performance of the final material, which is typically obtained by calcining (heating) the co-precipitated oxalate precursor. americanelements.com

Research has demonstrated the successful use of this method for various applications:

Laser Materials: Ytterbium and Lanthanum have been co-doped into yttria (Y₂O₃) using an oxalate co-precipitation method. researchgate.net The resulting Yb³⁺:Y₁.₈₈La₀.₁₂O₃ nanopowder, after calcination, is a promising material for high-power and femtosecond pulsed laser applications. researchgate.net

Superconductors: The oxalate co-precipitation method is advantageous for creating high-quality, stoichiometric powders required for high-temperature superconductors like YBa₂Cu₃O₇₋ₓ. researchgate.net

Phosphors: Co-precipitation of yttrium and europium oxalates, as well as yttrium and cerium oxalates, serves as a precursor route for producing phosphor compositions. google.com

The characteristics of the precipitate can be influenced by the specific lanthanide. Studies on homogeneous precipitation show that heavier lanthanides, such as ytterbium, tend to form smaller crystals and precipitate more slowly compared to lighter lanthanides. nih.govacs.org This allows for control over the particle size and morphology of the resulting precursor powders.

Table 2: Examples of Ytterbium Co-precipitation for Doping Applications

| Co-precipitated Ions | Host Material Precursor | Final Doped Material | Intended Application |

| Yb³⁺, La³⁺, Y³⁺ | Yttrium, Lanthanum & Ytterbium Oxalate | Yb³⁺:Y₁.₈₈La₀.₁₂O₃ | Laser Ceramics researchgate.net |

| Y³⁺, Eu³⁺ | Yttrium & Europium Oxalate | Y₂O₃:Eu | Phosphors google.com |

| Y³⁺, Ce³⁺ | Yttrium & Cerium Oxalate | Y₂O₃:Ce | Phosphors google.com |

| Y³⁺, Ba²⁺, Cu²⁺ | Yttrium, Barium & Copper Oxalate | YBa₂Cu₃O₇₋ₓ (YBCO) | Superconductors researchgate.net |

This method is a cornerstone in advanced materials synthesis, providing a reliable route to produce complex, multi-elemental oxide materials with tailored properties by ensuring a highly uniform distribution of dopant ions like ytterbium.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of materials. For ytterbium oxalate (B1200264) hydrate (B1144303), DFT calculations are pivotal in understanding its fundamental electronic properties.